![molecular formula C19H17NO4 B3130111 1-(1,3-Benzodioxol-5-ylmethyl)-6,7-dimethoxyisoquinoline CAS No. 3407-72-5](/img/structure/B3130111.png)
1-(1,3-Benzodioxol-5-ylmethyl)-6,7-dimethoxyisoquinoline
Overview
Description
1-(1,3-Benzodioxol-5-ylmethyl)-6,7-dimethoxyisoquinoline, also known as Aporphine alkaloid, is a naturally occurring compound found in various plant species. This compound has been the subject of extensive research due to its potential therapeutic properties in treating various diseases.
Mechanism of Action
Target of Action
Similar compounds have been found to interact withGlycogen synthase kinase-3 beta and Nitric oxide synthase, inducible . These enzymes play crucial roles in various cellular processes, including cell signaling, immune responses, and regulation of transcription.
Mode of Action
Similar compounds have been found to inhibit the activity of their target enzymes , which can lead to alterations in the cellular processes regulated by these enzymes.
Biochemical Pathways
The inhibition of glycogen synthase kinase-3 beta and nitric oxide synthase, inducible can affect multiple pathways, including those involved in cell growth, inflammation, and immune responses .
Result of Action
The inhibition of target enzymes can lead to alterations in cellular processes, potentially resulting in changes in cell growth, inflammation, and immune responses .
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(1,3-Benzodioxol-5-ylmethyl)-6,7-dimethoxyisoquinoline in lab experiments is its potential therapeutic properties. It may be useful in developing new treatments for various diseases. However, one of the limitations is its complexity in synthesis. The synthesis method is time-consuming and requires several steps, which can make it difficult to produce large quantities of the compound.
Future Directions
There are several future directions for research on 1-(1,3-Benzodioxol-5-ylmethyl)-6,7-dimethoxyisoquinoline. One area of research is exploring its potential as a treatment for neurodegenerative diseases. Another area of research is investigating its anti-cancer properties and developing new cancer treatments. Additionally, further research is needed to better understand the mechanism of action of this compound and how it can be used to treat various diseases.
Conclusion:
In conclusion, this compound is a naturally occurring compound that has potential therapeutic properties. It has been extensively researched for its anti-inflammatory, anti-cancer, anti-diabetic, anti-microbial, and anti-oxidant properties. Its mechanism of action is not fully understood, but it may work by modulating various signaling pathways in the body. While there are advantages to using this compound in lab experiments, its complex synthesis method can be a limitation. There are several future directions for research on this compound, including exploring its potential as a treatment for neurodegenerative diseases and developing new cancer treatments.
Scientific Research Applications
1-(1,3-Benzodioxol-5-ylmethyl)-6,7-dimethoxyisoquinoline has been extensively researched for its potential therapeutic properties. Studies have shown that this compound has anti-inflammatory, anti-cancer, anti-diabetic, anti-microbial, and anti-oxidant properties. It has also been shown to have neuroprotective effects and may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-6,7-dimethoxyisoquinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-21-17-9-13-5-6-20-15(14(13)10-18(17)22-2)7-12-3-4-16-19(8-12)24-11-23-16/h3-6,8-10H,7,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQMVWIFVMVFCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CN=C2CC3=CC4=C(C=C3)OCO4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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